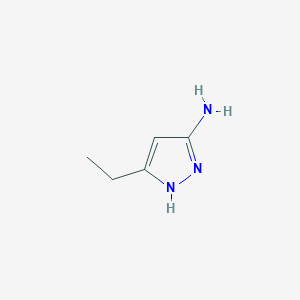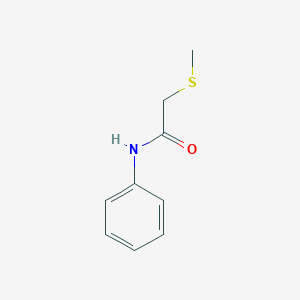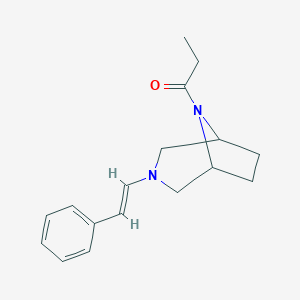
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- (DAAO-PS) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAAO-PS is a derivative of the natural compound, 3,8-diazabicyclo[3.2.1]octan-2-one (DABCO), which has been found to possess various biological activities, including antiviral, antibacterial, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been found to possess various biological activities, including antitumor, antifungal, and antibacterial effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess antifungal and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has several advantages for lab experiments, including its high purity and yield, making it suitable for further research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. One potential direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a tool for studying the mechanisms of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Synthesemethoden
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- involves the reaction of DABCO with propionyl chloride to form 3,8-diazabicyclo[3.2.1]octan-2-one propionate, which is then reacted with cinnamaldehyde to yield 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been optimized to achieve high yields and purity, making it suitable for further research applications.
Eigenschaften
CAS-Nummer |
1798-71-6 |
|---|---|
Produktname |
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- |
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+ |
InChI-Schlüssel |
NWPIAAKKRKMJQR-ZHACJKMWSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
Synonyme |
8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



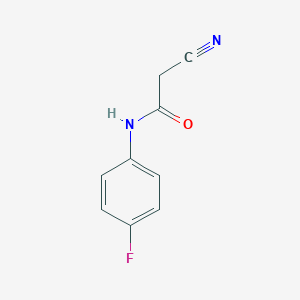
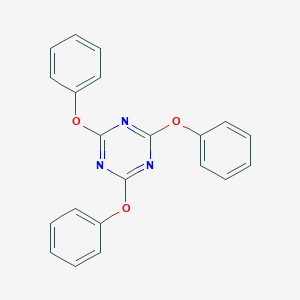
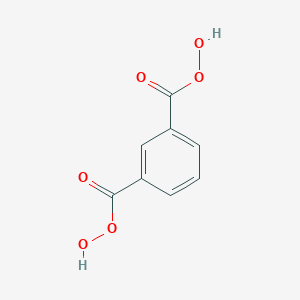
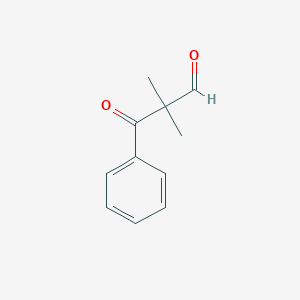
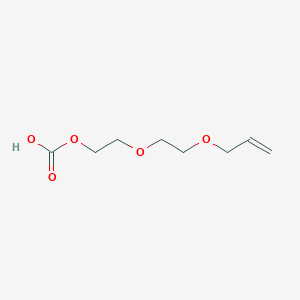

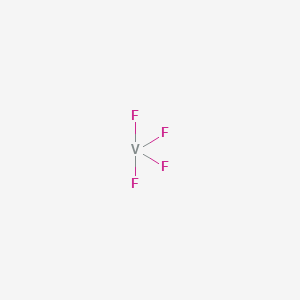
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
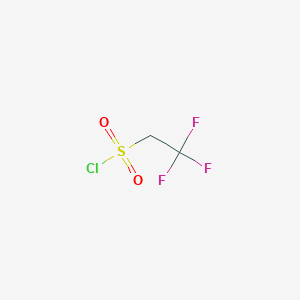
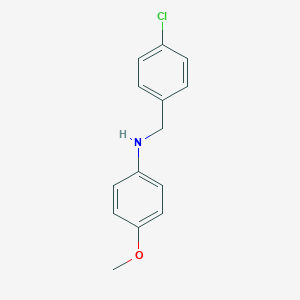
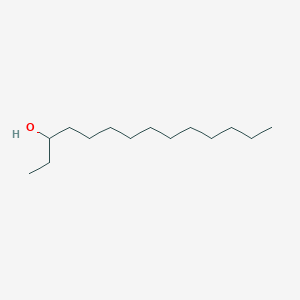
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
